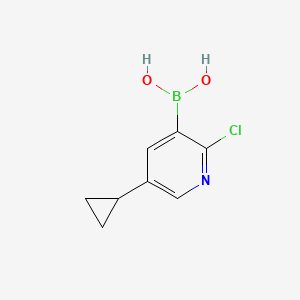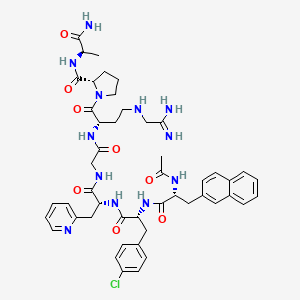
Luteinizing Hormone-Releasing Hormone Antagonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists are a type of medication that modulates the GnRH receptor, the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . They are used to treat hormone-dependent diseases by targeting the GnRH receptor . LHRH antagonists block the GnRH receptor, leading to an immediate drop in gonadotropin (FSH, LH) secretion . They are primarily used in IVF treatments to block natural ovulation .
Synthesis Analysis
The GnRH peptide is produced in hypothalamic neurons and released in a pulsed fashion into the portal bloodstream supplying the pituitary gland to stimulate the synthesis and secretion of gonadotropic hormones . The inherited issues associated with peptide agonists and antagonists have led to significant interest in developing orally active, small molecule, non-peptide antagonists .Molecular Structure Analysis
The structure of hypothalamic LHRH is conserved in all mammalian species, including humans . The structure-activity data of 6 years on 395 analogs of LHRH have been studied to determine effective substituents for the ten positions for maximal antiovulatory activity and minimal histamine release .Chemical Reactions Analysis
The GnRH peptide stimulates the differential release of the gonadotropins FSH and LH from pituitary tissue . Gonadal steroids in turn regulate the GnRH secretion through a positive and negative feedback and consequently surge or inhibition .Wissenschaftliche Forschungsanwendungen
Development and Therapeutic Applications
Recent developments in non-peptide GnRH antagonists, which are small molecule, orally active alternatives to peptide agonists and antagonists, have shown promise in treating hormone-dependent diseases by targeting the GnRH receptor (Tukun et al., 2017). The discovery, isolation, and synthesis of LHRH and its analogs have played a significant role in developing treatments for prostate cancer and benign prostatic hyperplasia (BPH), leading to new methods for targeted therapy to peptide receptors on tumors (Schally et al., 2017).
Role in Cognitive Function
Luteinizing hormone (LH) has been found to act directly on the dorsal hippocampus, affecting spatial memory. This was demonstrated in studies where infusion of LH receptor antagonists ameliorated memory deficits in ovariectomized females, highlighting a significant role for LH action in spatial memory dysfunction (Burnham et al., 2017).
Impact on Cancer Treatment
In prostate cancer treatment, LHRH antagonists like degarelix have been studied for their role in reducing acute urinary tract toxicity during external beam radiotherapy, especially in patients with moderate to severe symptoms at the start of treatment (Hata et al., 2020). Additionally, switching from an LHRH agonist to an antagonist in patients with castration-resistant prostate cancer showed potential benefits in androgen deprivation therapy (Soga et al., 2016).
Applications in Reproductive Health
GnRH antagonists are used in assisted reproductive technology to prevent premature LH surges during controlled ovarian hyperstimulation, offering a lower incidence of ovarian hyperstimulation syndrome (OHSS) without reducing the likelihood of achieving live birth (Al-Inany et al., 2016). Changes in serum LH in patients undergoing antagonist protocols in IVF cycles were studied, revealing no significant impact on pregnancy outcomes (Rashidi et al., 2019).
Modulating Sex-Hormone Disorders
Exploration of NK3R antagonists for sex-hormone disorders has been conducted due to their potential to lower GnRH pulsatility, which in turn could reduce levels of plasma LH, androgens, and estrogens (Hoveyda et al., 2015).
Wirkmechanismus
Safety and Hazards
A retrospective single-center cohort study evaluated the efficacy and safety of a combination of neoadjuvant LHRH antagonist and tegafur-uracil (UFT) therapy (NCHT) and investigated the medical records of patients with high-risk PCa who underwent robot-assisted radical prostatectomy (RARP) . Grade ≥3 NCHT-related adverse events developed in nine patients (8.9%) .
Zukünftige Richtungen
Analogs of LHRH are now a well-established means of treating sex-steroid-dependent, benign, and malignant disorders . Significant interest has been shown in developing orally active, small molecule, non-peptide antagonists . Future investigations will be directed to determining the most efficacious regimens .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFZTQLQWMIJU-IHTBXIBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59ClN12O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124224312 | |
CAS RN |
292141-31-2 |
Source


|
| Record name | 292141-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

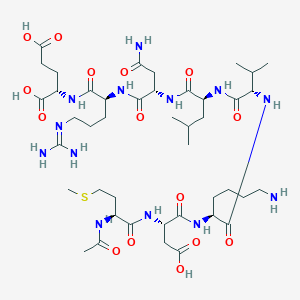
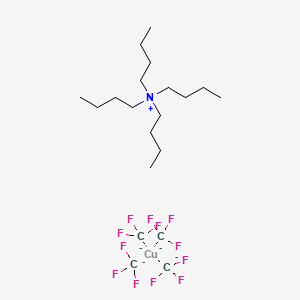
![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)
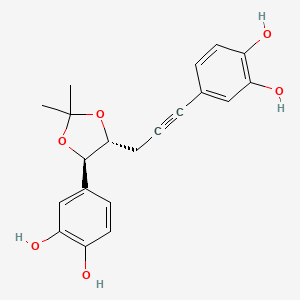
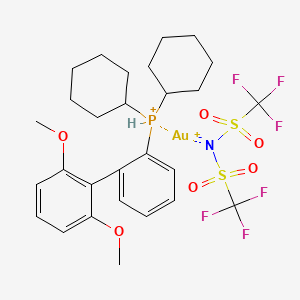
![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)

![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1495872.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate](/img/structure/B1495874.png)
![Cis-6-Benzyl-4-Oxo-Octahydro-Pyrrolo[3,4-B]Pyridine-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1495881.png)
